Ethyl 4-[({7-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[({7-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes a triazolopyrimidine core, substituted with bromophenyl and chlorobenzyl groups
Preparation Methods
The synthesis of Ethyl 4-[({7-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyrimidine core, followed by the introduction of the bromophenyl and chlorobenzyl groups through nucleophilic substitution reactions. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-[({7-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[({7-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 4-[({7-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.
Comparison with Similar Compounds
Ethyl 4-[({7-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]benzoate can be compared with similar compounds, such as:
4-bromophenyl 4-bromobenzoate: This compound has a similar bromophenyl group but lacks the triazolopyrimidine core.
4-bromophenyl 4-nitrobenzoate: This compound also contains a bromophenyl group but has a nitro group instead of the triazolopyrimidine core. The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which may confer unique properties and applications.
Properties
Molecular Formula |
C29H25BrClN5O3S |
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Molecular Weight |
639.0 g/mol |
IUPAC Name |
ethyl 4-[[7-(4-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C29H25BrClN5O3S/c1-3-39-27(38)20-8-14-23(15-9-20)33-26(37)24-17(2)32-28-34-29(40-16-18-4-12-22(31)13-5-18)35-36(28)25(24)19-6-10-21(30)11-7-19/h4-15,25H,3,16H2,1-2H3,(H,33,37)(H,32,34,35) |
InChI Key |
IXRNRZFLTDUWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(C=C4)Br)SCC5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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